4-chloro-N,2-dihydroxybenzamide

Descripción

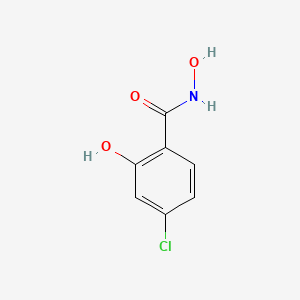

Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-N,2-dihydroxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c8-4-1-2-5(6(10)3-4)7(11)9-12/h1-3,10,12H,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWLFKLVCQDVSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)O)C(=O)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381875 |

Source

|

| Record name | 4-chloro-N,2-dihydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61799-78-8 |

Source

|

| Record name | 4-chloro-N,2-dihydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Strategies for 4 Chloro N,2 Dihydroxybenzamide and Analogues

Synthetic Pathways for 4-chloro-N,2-dihydroxybenzamide

The synthesis of this compound, as a specific hydroxamic acid, can be approached through general methodologies applicable to the formation of the hydroxamic acid moiety. These pathways typically involve the formation of an amide bond between a carboxylic acid derivative and a hydroxylamine (B1172632) derivative.

The most fundamental and widely employed method for synthesizing hydroxamic acids is the reaction of an activated carboxylic acid derivative with hydroxylamine or its salts. wikipedia.orgacs.org The reactivity of the carboxylic acid is typically enhanced by converting it into a more electrophilic species, such as an ester or an acyl chloride. nih.govacs.org

From Esters : The reaction of methyl or ethyl esters with aqueous hydroxylamine in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) is a common and effective method. nih.govnih.gov The process can be accelerated through microwave irradiation, which often leads to good yields and high purity without causing racemization in chiral esters. organic-chemistry.org The addition of a catalytic amount of potassium cyanide (KCN) can also increase the rate of hydroxamic acid formation from ester derivatives. nih.gov

From Acyl Chlorides : Due to their high reactivity, acyl chlorides react rapidly with hydroxylamine to form the desired hydroxamic acid. nih.gov These reactions are typically conducted in anhydrous conditions using a base such as triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid (HCl) byproduct. nih.gov The acyl chlorides themselves are conveniently prepared from the corresponding carboxylic acids using reagents like thionyl chloride or oxalyl chloride. nih.gov

Using Coupling Agents : Various coupling agents can facilitate the direct reaction between a carboxylic acid and hydroxylamine. N,N'-Carbonyldiimidazole (CDI) is an effective reagent for this transformation, providing hydroxamic acids in good yield and high purity after a simple aqueous workup. tandfonline.com Other promoting agents include 1-propanephosphonic acid cyclic anhydride (B1165640) (T3P), which can be accelerated by ultrasonication. organic-chemistry.org

| Starting Material | Reagent(s) | Key Features |

| Carboxylic Acid Ester | Hydroxylamine, Base (e.g., NaOH, KOH) | Common, effective method. Can be accelerated with microwaves or catalytic KCN. nih.govnih.govorganic-chemistry.org |

| Acyl Chloride | Hydroxylamine, Base (e.g., Triethylamine) | Utilizes a highly reactive starting material for rapid conversion. nih.gov |

| Carboxylic Acid | Hydroxylamine, Coupling Agent (e.g., CDI, T3P) | Direct conversion without prior activation to ester/acyl chloride. organic-chemistry.orgtandfonline.com |

The synthesis of N-substituted hydroxamic acids like this compound requires specific strategies that go beyond simple amide formation. These include direct N-substitution, acylation of protected hydroxylamines, and direct oxidation of corresponding amides. researchgate.net

This strategy involves the formation of the N-C bond by reacting a hydroxylamine derivative with an appropriate electrophile. A novel two-step approach for synthesizing N-substituted hydroxamic acids has been developed based on the reaction of N-substituted succinimides with hydroxylamine. beilstein-archives.orgmdpi.com The process first involves the synthesis of an N-substituted succinimide (B58015) from an amine and succinic anhydride. beilstein-archives.orgmdpi.com In the second step, the imide ring is opened by hydroxylamine, yielding the N-substituted hydroxamic acid derivative. beilstein-archives.orgmdpi.com This method provides a versatile tool for creating a broad spectrum of new hydroxamic acids. mdpi.com

This pathway involves the acylation of a hydroxylamine derivative where the oxygen or nitrogen atom may be protected. nih.govresearchgate.net

Using Protected Hydroxylamines : To avoid side reactions, hydroxylamine can be used in a protected form. O-benzylhydroxylamine (BnONH₂) and O-(p-Methoxybenzyl)hydroxylamine (PMBONH₂) are common reagents. nih.gov They are coupled with the carboxylic acid using standard peptide coupling reagents, and the protecting group is subsequently removed. For instance, the benzyl (B1604629) group can be cleaved by catalytic hydrogenation (H₂, Pd/C), while other protecting groups like silyl (B83357) ethers are removed with fluoride (B91410) sources (e.g., TBAF), and the trityl group is cleaved with trifluoroacetic acid (TFA). nih.govnih.gov

Direct O-Acylation : It is also possible to directly acylate a pre-formed hydroxamic acid at the oxygen atom to create an O-acyl hydroxamic acid. pnas.org A condition-controlled reaction using thioacetic acid can selectively lead to either O-acylation or a subsequent N-O bond cleavage to form a primary amide, depending on the base and solvent used. organic-chemistry.org

An alternative to building the hydroxamic acid from carboxylic acid and hydroxylamine precursors is the direct oxidation of a pre-existing amide bond. researchgate.netrsc.org

Chemical Oxidation : A method for the oxidation of secondary amides involves their initial conversion to trimethylsilylated derivatives. rsc.org This silylation activates the amide towards oxidation. The subsequent reaction with a molybdenum peroxide complex, specifically molybdenum oxide diperoxide (MoO₅) with hexamethylphosphoramide (B148902) (HMPA) as a ligand, yields the corresponding hydroxamic acid. wikipedia.orgrsc.org The product hydroxamic acid forms a stable complex with the molybdenum ion, which prevents over-oxidation. The free hydroxamic acid can then be liberated by treatment with EDTA. rsc.org

Biocatalytic Oxidation : Certain enzymes can also facilitate the conversion of amides to hydroxamic acids. For example, amidases from Pseudomonas aeruginosa can hydrolyze an amide bond, and in the presence of hydroxylamine, the corresponding hydroxamic acid is formed in high yield at a neutral pH. nih.govacs.org

Specific Considerations for Hydroxamic Acid Synthesis

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues of this compound provides insight into the chemical space around this core structure. Methodologies often involve standard amide bond formation or the construction of a sulfonamide linkage.

For example, the synthesis of 2-chloro-N-(4-hydroxyphenyl)benzamide , an analogue lacking the N-hydroxy group, can be achieved by reacting 2-chlorobenzoic acid with 4-aminophenol (B1666318). chemicalbook.com Another related compound, 2-Chloro-N-(4-hydroxyphenyl)acetamide , is synthesized from 4-aminophenol and chloroacetyl chloride. researchgate.net

More complex benzamide (B126) derivatives have also been synthesized. A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were prepared starting from 2-chloro-4-nitrobenzoic acid. nih.gov This starting material was first chlorosulfonylated, then reacted with p-chloroaniline to form a sulfonamide-linked benzoic acid. Subsequent conversion to the acyl chloride with thionyl chloride, followed by reaction with various amines, yielded the final amide products. nih.gov

Similarly, derivatives of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide were synthesized. researchgate.net The synthesis began with the coupling of 5-chloro-2-methoxybenzoic acid and aniline (B41778) to form an initial benzamide, which was then chlorosulfonylated. The resulting sulfonyl chloride was reacted with a variety of amines to produce a library of final compounds. researchgate.net The synthesis of Indapamide , a 4-chloro-3-sulphamoyl benzamide derivative, involves reacting 4-chloro-3-sulphamoylbenzoyl chloride with 1-amino-2,3-dihydro-2-methylindole. google.com

The following table summarizes the synthesis of selected analogues.

| Target Analogue | Key Starting Materials | Reagents/Method |

| 2-Chloro-N-(4-hydroxyphenyl)benzamide | 2-Chlorobenzoic acid, 4-Aminophenol | Amide formation chemicalbook.com |

| 2-Chloro-N-(4-hydroxyphenyl)acetamide | 4-Aminophenol, Chloroacetyl chloride | Amide formation researchgate.net |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide | 2-chloro-4-nitrobenzoic acid, p-chloroaniline, various amines | Chlorosulfonylation, amide formation nih.gov |

| 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives | 5-chloro-2-methoxybenzoic acid, aniline, various amines | Amide formation, chlorosulfonylation, sulfonamide formation researchgate.net |

| Indapamide | 4-chloro-3-sulphamoylbenzoyl chloride, 1-amino-2,3-dihydro-2-methylindole | Amide formation google.com |

Modifications of the Benzene (B151609) Ring

Alterations to the benzene ring of this compound allow for a systematic investigation of structure-activity relationships. Key modifications include the synthesis of positional isomers, the introduction of different halogens, and the attachment of various alkyl and aryl substituents.

Positional Isomers and Substituent Effects

The placement of the chloro substituent and the introduction of additional hydroxyl groups on the benzamide ring can significantly influence the compound's properties. The synthesis of these positional isomers often starts from correspondingly substituted benzoic acids.

For instance, the synthesis of 5-chloro-N,2-dihydroxybenzamide can be achieved from 5-chlorosalicylic acid. The general approach involves the conversion of the carboxylic acid to an activated form, such as an acyl chloride or an ester, followed by reaction with hydroxylamine. One method describes the synthesis of 5-chloro-2-hydroxy-N-phenylbenzamide derivatives, where the starting material is 5-chloro-2-hydroxy-N-phenylbenzamide. This highlights a potential route where the N-phenyl group could be replaced by a hydroxyl group.

Similarly, the synthesis of a 3-chloro isomer would likely start from 3-chlorosalicylic acid. A described synthesis of 2-chloro-3-hydroxy benzoic acid provides a viable starting point for obtaining the necessary precursor. The conversion of a substituted benzoic acid to its corresponding hydroxamic acid is a well-established chemical transformation, often proceeding via the methyl or ethyl ester intermediate which is then treated with a basic solution of hydroxylamine.

The introduction of an additional hydroxyl group, for example, to yield a 2,4-dihydroxybenzamide derivative, can be accomplished by starting with 2,4-dihydroxybenzoic acid. A general procedure involves the reaction of methyl 2,4-dihydroxybenzoate (B8728270) with ammonia, which could be adapted to use hydroxylamine to furnish the desired N,2,4-trihydroxybenzamide.

The position of the chloro substituent and the presence of additional hydroxyl groups can impact the electronic environment of the molecule, its acidity, and its ability to chelate metal ions, all of which can have profound effects on its biological activity.

Introduction of Other Halogens

Replacing the chloro group with other halogens, such as bromo or fluoro, can modulate the lipophilicity and electronic properties of the molecule.

Fluoro-substituted analogues , such as 4-fluoro-N,2-dihydroxybenzamide , have been synthesized. The synthesis of the precursor, 4-fluorosalicylic acid, can be achieved from 2,4-difluorobenzoic acid by reaction with sodium hydroxide in dimethyl sulfoxide. This salicylic (B10762653) acid derivative can then be converted to the corresponding hydroxamic acid.

Bromo-substituted analogues have also been explored. For example, 4-bromo-N-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide has been reported, indicating that bromo-substituted dihydroxybenzamides are synthetically accessible. The synthesis would likely follow a similar pathway, starting from the corresponding bromo-substituted salicylic acid.

The nature of the halogen substituent influences the molecule's properties in a predictable manner based on its electronegativity and size, providing a tool for fine-tuning its characteristics.

Alkyl and Aryl Substitutions

The introduction of alkyl or aryl groups onto the benzene ring offers another avenue for modifying the properties of this compound. These substitutions can impact the molecule's steric profile and lipophilicity.

Alkyl-substituted N,2-dihydroxybenzamides can be prepared from the corresponding alkyl-substituted salicylic acids. For instance, the synthesis of N-(4-chloro-2-methylphenyl)-4-hydroxybenzamide has been documented, showcasing the feasibility of incorporating methyl groups onto the phenyl ring. While this example is not a hydroxamic acid, the synthetic principles for creating the substituted benzamide core are applicable. The general strategy would involve the synthesis of the appropriately alkylated salicylic acid, followed by conversion to the hydroxamic acid.

Aryl-substituted derivatives can be synthesized using similar principles. The synthesis of N-phenylbenzamide derivatives is well-documented, often involving the condensation of a benzoic acid with an aniline. To create an aryl-substituted N,2-dihydroxybenzamide, one would start with an aryl-substituted salicylic acid and react it with hydroxylamine. The synthesis of various 2-aryl thiazolines from 4-hydroxybenzaldehydes demonstrates the feasibility of introducing aryl groups at various positions on the benzene ring.

Table 1: Examples of Benzene Ring Modifications in N,2-dihydroxybenzamide Analogues

| Modification Type | Example Compound | Precursor |

|---|---|---|

| Positional Isomer | 5-chloro-N,2-dihydroxybenzamide | 5-chlorosalicylic acid |

| Positional Isomer | 3-chloro-N,2-dihydroxybenzamide | 3-chlorosalicylic acid |

| Additional Hydroxyl | N,2,4-trihydroxybenzamide | 2,4-dihydroxybenzoic acid |

| Other Halogens | 4-fluoro-N,2-dihydroxybenzamide | 4-fluorosalicylic acid |

| Other Halogens | 4-bromo-N,2-dihydroxybenzamide | 4-bromosalicylic acid |

| Alkyl Substitution | N,2-dihydroxy-4-methylbenzamide | 4-methylsalicylic acid |

| Aryl Substitution | N,2-dihydroxy-4-phenylbenzamide | 4-phenylsalicylic acid |

Variations of the Hydroxamic Acid Moiety

Modifying the hydroxamic acid functional group itself provides another layer of structural diversity and allows for the exploration of different biological interactions.

N-Substituted Hydroxamates

The synthesis of N-substituted hydroxamates, where the hydrogen of the N-OH group is replaced by an alkyl or aryl group, is a common derivatization strategy. This modification can influence the acidity and chelating properties of the hydroxamic acid.

N-alkyl hydroxamates can be prepared by reacting an activated carboxylic acid with an N-alkylhydroxylamine. For example, the synthesis of N-methyl-4-chloro-N,2-dihydroxybenzamide would involve the reaction of 4-chlorosalicylic acid chloride with N-methylhydroxylamine. The synthesis of N-methylbenzamide from various starting materials has been described, and these methods can be adapted for N-methylhydroxamic acids.

N-aryl hydroxamates are synthesized in a similar fashion using N-arylhydroxylamines. The synthesis of N-phenyl-2-hydroxybenzamide derivatives is a common theme in the literature, often achieved by reacting a salicylic acid derivative with N-phenylhydroxylamine. For example, the synthesis of 2-hydroxy-N-phenylbenzamide derivatives has been reported, providing a template for the synthesis of N-aryl-4-chloro-N,2-dihydroxybenzamides.

Isoelectronic Replacements

Isoelectronic replacements, or bioisosteres, are functional groups that possess similar physical and chemical properties to the original group and can elicit similar biological responses. For hydroxamic acids, several bioisosteres have been investigated to improve metabolic stability and other pharmacokinetic properties.

Tetrazoles are well-known bioisosteres of carboxylic acids and, by extension, can be considered for replacing the hydroxamic acid moiety. The pKa of a tetrazole ring is similar to that of a carboxylic acid, and it can participate in similar hydrogen bonding interactions. The synthesis of tetrazole-containing benzamide analogues would involve the conversion of a nitrile precursor, which can be derived from the corresponding benzamide.

Acylsulfonamides represent another class of hydroxamic acid isosteres. These groups also have comparable acidity to carboxylic acids and can act as metal chelators. The synthesis of acylsulfonamide derivatives of benzamides has been reported, typically involving the reaction of a sulfonamide with an activated carboxylic acid.

Table 2: Examples of Hydroxamic Acid Moiety Variations

| Variation Type | Example Moiety | Synthetic Approach |

|---|---|---|

| N-Substituted | N-methyl hydroxamate | Reaction with N-methylhydroxylamine |

| N-Substituted | N-phenyl hydroxamate | Reaction with N-phenylhydroxylamine |

| Isoelectronic | Tetrazole | Conversion from a nitrile precursor |

| Isoelectronic | Acylsulfonamide | Reaction of a sulfonamide with an activated carboxylic acid |

Modifications to the Amide Linkage

A key strategy in modifying the benzamide core involves the reversal of the amide linkage, resulting in N-acyl-2-amino-4-chlorophenol derivatives. This structural isomerization can significantly impact the molecule's three-dimensional shape and its interactions with biological targets. The synthesis of these reversed amide analogues typically starts with 2-amino-4-chlorophenol (B47367). researchgate.netnih.gov

One synthetic approach involves the reduction of 2-nitro-4-chlorophenol to 2-amino-4-chlorophenol. researchgate.net This can be achieved using various reducing agents, including hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like activated carbon. researchgate.net Another method utilizes sodium dithionite (B78146) (insurance powder) to effect the reduction. researchgate.net An alternative route involves the diazotization of a related aminobenzene sulfonic acid derivative, followed by a coupling reaction and subsequent reduction. researchgate.net Once 2-amino-4-chlorophenol is obtained, it can be acylated with a suitable carboxylic acid or its derivative to yield the desired reversed amide analogue.

The replacement of the amide oxygen with sulfur to form a thioamide or the substitution of the entire carbonyl group with a sulfonyl group to create a sulfonamide are common strategies to modulate the electronic and steric properties of the parent molecule.

Thioamide Analogues: The synthesis of thioamide analogues often involves the thionation of the corresponding amide. Reagents like Lawesson's reagent or phosphorus pentasulfide are commonly employed for this transformation. For instance, 4-chlorobenzothioamide has been synthesized by treating 4-chlorobenzonitrile (B146240) with sodium hydrogen sulfide (B99878) hydrate and magnesium chloride hexahydrate in dimethylformamide (DMF). This thioamide can then serve as a precursor for more complex derivatives.

Sulfonamide Analogues: The synthesis of sulfonamide analogues of this compound can be achieved by reacting a substituted aminophenol with a sulfonyl chloride. For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have been synthesized. The process begins with the preparation of 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid, which is then reacted with p-chloroaniline to form the corresponding sulfonamide-containing benzoic acid. This intermediate is subsequently activated, often by conversion to the acid chloride using thionyl chloride, and then reacted with various amines or anilines to produce the final sulfonamide derivatives.

Incorporation into Hybrid Molecules and Conjugates

To explore new chemical space and potentially combine the functionalities of different pharmacophores, this compound and its analogues have been incorporated into more complex molecular architectures, including heterocyclic systems and organoselenium hybrids.

The integration of heterocyclic rings can introduce new binding interactions, alter solubility, and modify the metabolic profile of the parent compound.

Oxadiazole: While direct synthesis of an oxadiazole hybrid of this compound is not explicitly detailed in the provided results, general methods for synthesizing 1,2,4-oxadiazoles are well-established. These often involve the cyclization of O-acylamidoximes or one-pot reactions of amidoximes with carboxylic acid derivatives.

Indole: The synthesis of indole-containing hybrids can be exemplified by the preparation of 4-chloro-3-sulphamoyl-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)benzamide. This process involves reacting 4-chloro-3-sulphamoylbenzoyl chloride with 1-amino-2,3-dihydro-2-methylindole in a solvent like tetrahydrofuran (B95107) with a base such as triethylamine. nih.gov

Isoindoline: An example of an isoindoline-integrated compound is 4-chloro-N-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzamide. Its synthesis typically involves the reaction of a suitable N-amino-isoindoline derivative with 4-chlorobenzoyl chloride.

The introduction of selenium into organic molecules can lead to unique biological activities. While a direct synthesis of an organoselenium hybrid of this compound was not found, general strategies for creating such hybrids have been reported. For instance, hydroxamic acid-based organoselenium hybrids have been synthesized. A key step in one such synthesis was the reaction of N-(benzyloxy)-2-chloroacetamide with sodium benzeneselenolate, which was generated in situ. This demonstrates a feasible approach where a chloro-substituted benzamide derivative could be reacted with a selenium-containing nucleophile to form the desired hybrid.

Structure Activity Relationship Sar Studies of 4 Chloro N,2 Dihydroxybenzamide and Analogues

Influence of the Chlorine Substituent

The presence and position of a chlorine atom on the benzamide (B126) ring significantly modulate the compound's biological properties.

The position of the chlorine atom on the aromatic ring is a critical determinant of a compound's biological activity. While specific studies on 4-chloro-N,2-dihydroxybenzamide were not found, broader research on chlorinated compounds provides valuable context. The introduction of a chlorine atom into a biologically active molecule can substantially alter its efficacy. researchgate.net In some instances, chlorination is crucial for significant activity, while in others, it can diminish or eliminate it. researchgate.net The effect of the chlorine substituent is often dependent on its location on the aromatic ring. For example, in some classes of compounds, the steric effect of a halogen is more pronounced when it is at the 2- and 6-positions (ortho) of a phenyl group. researchgate.net The placement of chlorine can influence how the molecule interacts with its biological target. For instance, in certain benzamide derivatives, the position of the chlorine atom affects the dihedral angles between the phenyl rings and the amide plane, which in turn can influence receptor binding. nih.govresearchgate.net Generally, the introduction of a chlorine atom, particularly at the para position, is a common strategy in drug discovery to explore and optimize activity. chemrxiv.org

Significance of the Dihydroxyl Pattern

The number and arrangement of hydroxyl groups on the benzamide ring are crucial for the molecule's activity.

The specific positioning of hydroxyl groups on a phenolic compound is a key factor in its biological, particularly antioxidant, activity. nih.gov The number and location of these groups directly influence their ability to scavenge free radicals. nih.govnih.gov Generally, a greater number of hydroxyl groups leads to higher antioxidant activity. nih.govnih.gov For instance, compounds with two or three hydroxyl groups, such as those with a catechol (1,2-dihydroxybenzene) or pyrogallol (B1678534) (1,2,3-trihydroxybenzene) structure, often exhibit potent free radical scavenging capabilities. nih.gov In some cases, a single hydroxyl group in the ortho or para position can confer the best antioxidant properties. nih.gov The 2,4-dihydroxy substitution pattern, as seen in this compound, is a known feature in biologically active molecules. The hydroxyl groups, being electron-donating, can enhance the antioxidant activity of each other. nih.gov

The presence of free, un-substituted phenolic hydroxyl groups is often essential for the biological activity of phenolic compounds. nih.gov These groups are capable of donating a hydrogen atom, which is a primary mechanism for neutralizing free radicals. nih.govacs.org The bacteriostatic ability of some phenolic compounds, for example, is attributed to the phenolic hydroxyl group's capacity to donate hydrogen, forming a phenoxy radical. acs.org The antioxidant activity of phenolic acids and their esters is partly dependent on the number of hydroxyl groups in the molecule. nih.gov This underscores the importance of these free hydroxyls in mediating the compound's effects at a molecular level.

Role of the Hydroxamic Acid Functionality in SAR

The hydroxamic acid moiety (-CONHOH) is a critical pharmacophore in many biologically active compounds, including this compound.

The primary role of the hydroxamic acid functionality is its ability to chelate metal ions, particularly zinc (Zn²⁺) and iron (Fe³⁺). unimi.it This chelating ability is central to the mechanism of action for many hydroxamic acid-based inhibitors of metalloenzymes, such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). unimi.itnih.govnih.gov In the context of HDAC inhibitors, the hydroxamic acid group forms stable chelate complexes with the zinc ion located in the active site of the enzyme, which is a crucial interaction for inhibitory activity. The hydroxamate attached to the aromatic group plays a pivotal role in these binding interactions and the resulting inhibition. nih.gov The replacement of the oxygen atom in the hydroxamic acid with a hydrogen-bond donor can lead to a decrease in activity, highlighting the specific structural requirements for effective chelation and biological function. nih.gov

Metal Chelation and Enzyme Binding

The biological activity of this compound is intrinsically linked to the presence of the N,2-dihydroxybenzamide core, which incorporates a hydroxamic acid functional group (-CONHOH). This moiety is a well-established metal-binding group, capable of forming stable complexes with various transition metal ions, particularly zinc (Zn²⁺) and iron (Fe³⁺). acs.orgnih.gov This chelating ability is a cornerstone of its mechanism of action against a range of metalloenzymes. researchgate.net

Hydroxamic acids, in their deprotonated form (hydroxamate), act as bidentate ligands, coordinating with metal ions through their two oxygen atoms. unl.pt This interaction is crucial for the inhibition of metalloenzymes, where the hydroxamic acid moiety can bind to the catalytic metal ion in the enzyme's active site, thereby blocking its function. researchgate.netmdpi.com For instance, the hydroxamic acid group is a key pharmacophore in the inhibition of matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), both of which are zinc-dependent enzymes. researchgate.netjournalagent.com The ability of the hydroxamic acid functionality to form a bidentate chelate with the zinc atoms in the active site of MMPs is a critical feature for their inhibition. journalagent.com Similarly, hydroxamate-containing molecules have been shown to be potent inhibitors of tyrosinase, a dicopper-containing metalloenzyme, by directly interacting with the copper ions. mdpi.com

The following table summarizes the metal chelation-dependent enzyme inhibition by hydroxamic acid-containing compounds, which is analogous to the expected activity of this compound.

| Enzyme Class | Metal Cofactor | Role of Hydroxamic Acid | Reference |

| Matrix Metalloproteinases (MMPs) | Zn²⁺ | Binds to active site zinc, blocking substrate access. | journalagent.com |

| Histone Deacetylases (HDACs) | Zn²⁺ | Chelates the catalytic zinc ion, leading to enzyme inhibition. | researchgate.net |

| Tyrosinase | Cu²⁺ | Interacts with the dicopper center, inhibiting melanin (B1238610) synthesis. | mdpi.com |

| Metallo-β-lactamases | Zn²⁺ | Coordinates with zinc ions in the active site, inhibiting β-lactam hydrolysis. | mdpi.com |

| Peptidyl Deformylase | Fe²⁺ | Binds to the ferrous iron, leading to antibacterial activity. | unl.pt |

Impact on Biological Stability

While the hydroxamic acid moiety is crucial for biological activity, it is also associated with relatively low in vivo stability. unl.ptresearchgate.net This can limit the therapeutic potential of hydroxamic acid-containing compounds. The metabolic instability is often attributed to enzymatic hydrolysis and other biotransformations. However, the stability can be modulated by the surrounding chemical structure.

The design of analogues with improved stability is an active area of research. Strategies to enhance the biological stability of hydroxamates include the synthesis of appropriately designed analogues with modifications to the core structure. unl.pt For instance, N-substitution on the hydroxamic acid can influence its metabolic fate.

One of the proposed mechanisms for the mutagenicity observed with some hydroxamic acids involves their transformation into the corresponding isocyanates through a Lossen rearrangement. acs.org This reactivity can be influenced by the electronic properties of the substituents on the aromatic ring. The presence of electron-withdrawing groups, like the chloro group in this compound, may affect the propensity for such rearrangements.

Amide Linkage and Substituent Effects

The amide linkage and the nature of substituents on the aromatic rings play a significant role in modulating the biological activity and physicochemical properties of this compound and its analogues.

Impact of N-Substitution

N-substitution on the amide nitrogen introduces a point of structural diversity that can significantly impact biological activity. Studies on related N-substituted benzamides have demonstrated that the nature of the N-substituent can influence potency and selectivity.

For example, in a series of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues developed as human adenovirus inhibitors, the substituents on the N-phenyl ring were found to be critical for antiviral activity. acs.orgnih.gov The introduction of various groups at this position led to compounds with significantly improved selectivity indexes compared to the parent compound. acs.orgnih.gov

Similarly, in a study of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the nature of the N-alkyl/aryl substituent had a profound effect on the inhibitory activity against α-glucosidase and α-amylase. nih.gov The presence of specific substituents, such as a 2-methyl-5-nitrophenyl group, resulted in a highly active compound. nih.gov These findings highlight the importance of the N-substituent in defining the interaction of the molecule with its biological target.

The following table illustrates the impact of N-substitution on the activity of various benzamide analogues.

| Parent Compound | N-Substituent | Target/Activity | Key Finding | Reference |

| 5-chloro-2-hydroxybenzamide | 4-amino-2-chlorophenyl | Human Adenovirus | N-phenyl ring substitution critical for improved selectivity. | acs.orgnih.gov |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide | 2-methyl-5-nitrophenyl | α-glucosidase and α-amylase inhibition | Specific N-aryl substituent significantly enhanced inhibitory potential. | nih.gov |

| 4-hydroxycyclophosphamide | Chloroethyl | Antineoplastic | N-substitution altered the activation mechanism from general acid to specific base catalysis. | nih.gov |

Conformational Effects and Activity

In related benzamide structures, the dihedral angles between the aromatic rings and the amide plane have been shown to be important for activity. For instance, in the crystal structure of 4-chloro-N-(2,4-dimethylphenyl)benzamide, the dihedral angle between the xylene and chlorobenzene (B131634) rings is 73.27°. nih.gov This twisted conformation can be crucial for establishing specific interactions with amino acid residues in a protein's active site.

The planarity or non-planarity of the molecule can affect its ability to engage in π-π stacking interactions with aromatic residues in the binding site. The substituents on the aromatic rings can impose steric constraints that favor certain conformations, thereby influencing the biological activity.

Quantitative Structure-Activity Relationship (QSAR) and Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) and other computational methods are powerful tools for understanding the SAR of this compound analogues and for designing new, more potent compounds.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a macromolecular target. orientjchem.org This method has been widely applied to study the interactions of benzamide and hydroxamic acid derivatives with their target enzymes.

Docking studies of various hydroxamic acid-based inhibitors have provided detailed insights into their binding modes. For example, docking simulations of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives with α-glucosidase revealed that the compounds displayed binding energies ranging from -8.0 to -9.7 kcal/mol and formed various hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues. nih.govresearchgate.net

In another study on 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides as potential COX-2 inhibitors, molecular docking showed that the synthesized compounds effectively interacted with the active site of the enzyme. mdpi.com One of the most active compounds formed four intermolecular hydrogen bonds with key amino acid residues, including Arg120 and Tyr355. mdpi.com These computational predictions help to rationalize the observed biological activities and guide the design of new analogues with improved binding affinities.

The following table presents a summary of molecular docking studies on related benzamide and hydroxamic acid derivatives, highlighting the predicted binding energies and key interactions.

| Compound Class | Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions | Reference |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | α-Glucosidase | -8.0 to -9.7 | Hydrogen bonding, electrostatic, and hydrophobic interactions. | nih.govresearchgate.net |

| 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides | COX-2 | up to -10.4 | Hydrogen bonds with Arg120 and Tyr355. | mdpi.com |

| N'-benzylidene-4-hydroxybenzohydrazide derivatives | PDB: 1C14 | Not specified (Rerank Score) | Interaction with pharmacophores of the receptor. | researchgate.net |

Pharmacophore Modeling

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the analogues of this compound, pharmacophore models have been developed to understand their interaction with target enzymes like α-glucosidase.

A pharmacophore model for α-glucosidase inhibitors based on benzamide derivatives typically includes several key features:

Hydrogen Bond Acceptors (HBA): These are crucial for forming hydrogen bonds with amino acid residues in the enzyme's active site. In the case of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide analogues, the oxygen atoms of the sulfamoyl and nitro groups are predicted to act as hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): The N-H group of the amide linkage and the sulfamoyl group can act as hydrogen bond donors, contributing to the stability of the ligand-enzyme complex.

Aromatic Rings: The phenyl rings of the benzamide scaffold provide hydrophobic interactions with nonpolar residues in the active site. These interactions are vital for the proper orientation and binding of the inhibitor.

Molecular docking studies of the most active compound, 5o , have corroborated the importance of these pharmacophoric features. The docking simulations revealed that this compound forms several key interactions within the active site of α-glucosidase, including hydrogen bonds and hydrophobic interactions. nih.gov

The table below outlines the key pharmacophoric features and the corresponding interacting residues in the α-glucosidase active site for the most potent analogue, 5o .

| Pharmacophoric Feature | Interacting Residue(s) | Type of Interaction |

| Hydrogen Bond Acceptor | Arg315, Asp316 | Hydrogen Bond |

| Hydrogen Bond Donor | Asp242, Gln323 | Hydrogen Bond |

| Aromatic Ring | Phe157, Phe178 | π-π Stacking |

| Hydrophobic Group | Tyr72, Ala281 | Hydrophobic Interaction |

The development of such pharmacophore models is instrumental in guiding the design of new, more potent, and selective α-glucosidase inhibitors based on the benzamide scaffold.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed insights into the stability of a ligand-protein complex and the nature of their interactions.

For the most active analogue, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide (5o ), molecular dynamics simulations have been performed to validate its binding mode and stability within the active site of α-glucosidase. nih.gov

The stability of the protein-ligand complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable RMSD value indicates that the complex has reached equilibrium and the ligand is well-accommodated within the binding pocket. The RMSD analysis of the complex between compound 5o and α-glucosidase showed that the system remained stable throughout the simulation, with minimal fluctuations. This suggests a stable binding of the inhibitor. nih.gov

The table below summarizes key findings from the molecular dynamics simulations of the 5o -α-glucosidase complex.

| Simulation Parameter | Observation | Implication |

| RMSD of Protein Backbone | Stable with low fluctuations | The overall protein structure is not significantly perturbed by ligand binding. |

| RMSD of Ligand | Stable within the binding site | The inhibitor maintains a consistent binding pose throughout the simulation. |

| Hydrogen Bond Analysis | Persistent hydrogen bonds observed | Key hydrogen bonding interactions are maintained, contributing to binding affinity. |

These simulations provide strong evidence for the proposed binding mode of these benzamide derivatives and confirm the stability of the interactions predicted by molecular docking. The insights gained from MD simulations are invaluable for the rational design of next-generation inhibitors with improved pharmacological profiles.

Preclinical Investigations and Therapeutic Potential

In Vivo Studies (if applicable to broader hydroxamates/benzamides)

In vivo studies in animal models are essential to evaluate the efficacy and pharmacokinetic properties of a compound in a whole-organism setting.

The therapeutic potential of hydroxamate-containing compounds has been explored in various animal models of disease, particularly in oncology.

Cancer: Several hydroxamate-based compounds have demonstrated anti-tumor activity in vivo. For instance, certain hydroxamates have been shown to inhibit the growth of human melanoma cell xenografts in nude mice. nih.gov In models of breast cancer, hydroxamate hybrids have exhibited significant tumor growth inhibition (TGI). tandfonline.com For example, one hybrid showed a TGI of 58% in an MCF-7 xenograft mouse model, while others achieved TGI values of 64.9% and 67.9% in an MDA-MB-231 xenograft model. tandfonline.com Another novel small molecule hydroxamate, C1A, which preferentially inhibits HDAC6, inhibited the growth of colon tumors in vivo by 78%. nih.gov

Neurological Disorders: Substituted benzamides have been studied in animal models to assess their effects on the central nervous system. These studies have often focused on their interaction with dopamine (B1211576) receptors. nih.gov The behavioral effects of these benzamides, such as the induction of catalepsy and the blockade of apomorphine-induced hyperactivity, have been correlated with their ability to displace dopamine receptor ligands in different brain regions. nih.gov

Pharmacokinetic (PK) studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a compound, while pharmacodynamic (PD) studies examine its effects on the body.

For the benzamide (B126) class of compounds, modifications to their chemical structure have been shown to enhance their pharmacokinetic properties, leading to improved bioavailability. tandfonline.com For instance, certain benzamide modifications in a series of M2 muscarinic receptor antagonists resulted in good bioavailability across multiple species. tandfonline.com

In the context of central nervous system (CNS) infections, the ability of a drug to cross the blood-brain barrier is critical. The pharmacokinetics of various drug classes, including those with structures related to benzamides, are a key consideration for achieving therapeutic concentrations in the cerebrospinal fluid.

For hydroxamates, metabolic stability is an important factor. Studies on some hydroxamate hybrids have reported half-life (T1/2) values and clearance rates, which are crucial parameters for determining their in vivo behavior. tandfonline.com The favorable pharmacokinetics of compounds like the HDAC6 inhibitor C1A have been highlighted as a key property supporting their further preclinical development. nih.gov

Potential for Drug Repurposing and Analog Development

The diverse biological activities exhibited by salicylamide (B354443) derivatives make them attractive candidates for drug repurposing and the development of new analogues. nih.govutmb.edu Drug repurposing, the process of finding new uses for existing drugs, can significantly shorten the drug development timeline. nih.gov Salicylamide itself, an analgesic and antipyretic drug, has been found to have antibacterial activity against multiple antibiotic-resistant strains of Neisseria gonorrhoeae. nih.gov This discovery highlights the potential for repurposing this compound for infectious diseases. nih.gov

Furthermore, salicylamide derivatives, notably niclosamide (B1684120) and nitazoxanide, have demonstrated broad-spectrum antiviral activity against a range of RNA and DNA viruses. nih.govutmb.edunih.gov This has spurred further research into developing more effective and safer antiviral agents through structural modifications. nih.gov For example, research has led to the development of salicylamide derivatives with potent inhibitory activity against human adenovirus, Zika virus, and respiratory syncytial virus. nih.gov

The development of analogues has also been a key strategy. For instance, a series of salicylamide derivatives were designed and synthesized as potent inhibitors of the Hepatitis B virus (HBV). nih.gov Structure-activity relationship (SAR) studies are instrumental in this process, helping to identify the chemical modifications that enhance efficacy and reduce toxicity. In one such study, it was found that the amide and hydroxyl groups of salicylamide are important for its anti-gonorrheal activity. nih.gov

Below is a data table summarizing the anti-HBV activity of some salicylamide derivatives from a preclinical study.

| Compound ID | IC50 (µM) | Selectivity Index (SI) | Target/Mechanism |

| 50 | 0.52 | 20.1 | Disrupted capsid formation |

| 56 | 0.47 | 17.6 | Not specified |

| 27 | Not specified | Not specified | Impaired HBV core protein (HBc) expression |

| 31 | Not specified | Not specified | Impaired HBV core protein (HBc) expression |

| 47 | Not specified | Not specified | Impaired HBV core protein (HBc) expression |

| Data sourced from a study on salicylamide derivatives as potent HBV inhibitors. nih.gov |

Challenges and Future Directions in Drug Discovery for 4-chloro-N,2-dihydroxybenzamide Analogues

Despite the therapeutic potential of this compound analogues, several challenges impede their journey from the laboratory to the clinic. A primary challenge is managing the toxicity of these compounds. nih.gov While medicinal chemistry efforts can lead to the development of analogues with improved safety profiles, this remains a significant hurdle. nih.gov

Another challenge lies in the translation of preclinical findings to clinical efficacy. The complexity of human diseases and the limitations of animal models can lead to the failure of promising drug candidates in clinical trials. researchgate.net For salicylamide derivatives, understanding their precise mechanism of action is crucial for predicting their effects in humans. For example, while some salicylamide derivatives have shown potent anti-HBV activity in vitro, their efficacy in vivo is yet to be fully established. nih.gov

The development of drug resistance is a persistent challenge in the treatment of infectious diseases. nih.gov While salicylamide has shown a low frequency of resistance in N. gonorrhoeae, continuous monitoring and the development of new strategies to combat resistance are necessary. nih.gov

Future directions in the drug discovery of this compound analogues should focus on several key areas:

Comprehensive Toxicity Profiling: Thorough preclinical toxicity studies are essential to identify and mitigate potential adverse effects.

Mechanism of Action Studies: A deeper understanding of how these compounds exert their biological effects will aid in the selection of the most promising candidates for clinical development.

Structure-Activity Relationship (SAR) Optimization: Continued medicinal chemistry efforts to synthesize and evaluate new analogues will be critical for improving potency, selectivity, and safety. nih.govnih.gov

Development of Novel Drug Delivery Systems: Formulations that can enhance the bioavailability and target-specific delivery of these compounds could improve their therapeutic index.

The journey of developing new drugs from promising lead compounds like this compound and its analogues is fraught with challenges, but the potential rewards in addressing unmet medical needs are substantial.

Methodologies and Techniques for Research on 4 Chloro N,2 Dihydroxybenzamide

Synthetic Chemistry Techniques

The synthesis of 4-chloro-N,2-dihydroxybenzamide and related structures involves a variety of organic reactions and purification strategies.

Reactions and Reagents

The preparation of similar benzamide (B126) structures often involves the reaction of a substituted benzoic acid or its more reactive acyl chloride derivative with an appropriate amine. For instance, the synthesis of 2-chloro-N-(4-hydroxyphenyl)benzamide can be achieved by reacting 2-chlorobenzoic acid with 4-aminophenol (B1666318). chemicalbook.com A common method for forming the amide bond is the reaction of an acyl chloride with an amine, a reaction that is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. google.com For example, 4-chlorobenzoyl chloride can be reacted with various amines to produce the corresponding benzamides. google.comresearchgate.net

In some syntheses, thionyl chloride is used to convert a carboxylic acid to its corresponding acyl chloride, which is then reacted with an amine. nih.gov For the synthesis of 4-chloro-3-sulphamoyl-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)benzamide, 4-chloro-3-sulphamoylbenzoyl chloride is reacted with 1-amino-2,3-dihydro-2-methyl-1H-indole in the presence of triethylamine (B128534) in a solvent like tetrahydrofuran (B95107). google.com Another example is the preparation of 4-Chloro-N-(2,4-dimethylphenyl)benzamide from the reaction of 4-chlorobenzoyl chloride with 2,4-xylidine in the presence of aqueous sodium bicarbonate. researchgate.net

Purification Methods

Following the synthesis, purification of the crude product is essential to obtain a compound of high purity. Common techniques include recrystallization and column chromatography.

Recrystallization: This technique is widely used for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the desired compound crystallizes out, leaving impurities in the solution. For example, 2-chloro-N-(4-hydroxyphenyl)acetamide was recrystallized from its ethanol (B145695) solution. nih.gov Similarly, 4-Chloro-N-(2-methoxyphenyl)benzamide was purified by crystallization from methanol. researchgate.net

Column Chromatography: This is a versatile method for separating mixtures of compounds. The mixture is applied to a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent (the mobile phase) is passed through the column. Different components of the mixture travel through the column at different rates and are collected as separate fractions. This method is suitable for isolating products and removing impurities. sielc.com

Analytical and Spectroscopic Characterization

To confirm the identity and purity of the synthesized this compound, a combination of analytical and spectroscopic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H-NMR Spectroscopy: This technique provides information about the number and types of hydrogen atoms in a molecule and their chemical environment. For example, in the ¹H-NMR spectrum of 2-chloro-N-(4-hydroxyphenyl)acetamide in DMSO-d₆, characteristic signals appear for the methylene (B1212753) protons (CH₂), aromatic protons (Ar-H), the hydroxyl proton (OH), and the amide proton (NH). nih.gov

¹³C-NMR Spectroscopy: This method provides information about the carbon skeleton of a molecule. The ¹³C-NMR spectrum of 2-chloro-N-(4-hydroxyphenyl)acetamide shows distinct signals for the methylene carbon, the aromatic carbons, and the carbonyl carbon (C=O). nih.gov

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): This technique measures the mass-to-charge ratio of ions. The molecular ion peak in the mass spectrum provides the molecular weight of the compound. For 4-chlorobenzamide, the molecular ion (M+) is observed at m/z 155. nist.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For example, the HRMS (ESI) of 2-chloro-N-(4-hydroxyphenyl)acetamide was used to confirm its elemental composition. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and large molecules. It is often used in conjunction with liquid chromatography (LC-MS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a compound shows absorption bands at specific wavenumbers corresponding to the vibrations of different chemical bonds. For 2-chloro-N-(4-hydroxyphenyl)acetamide, characteristic IR absorption bands are observed for the O-H stretch, N-H stretch, and the C=O (carbonyl) stretch. nih.gov

X-ray Diffraction Analysis

The general methodology for the X-ray diffraction analysis of a compound like this compound involves several key steps. Initially, single crystals of the compound are grown, a process that can be achieved by methods such as slow evaporation of a solvent from a saturated solution. These crystals are then mounted on a diffractometer.

The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector. The intensities and positions of the diffracted X-ray beams are used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined, and a detailed molecular structure is built and refined.

For instance, studies on structurally similar compounds, such as 4-chloro-N-phenylbenzamide, have utilized this technique to reveal key structural features. In the case of 4-chloro-N-phenylbenzamide, single crystals were obtained from an ethanol solution and analyzed using an Oxford Diffraction Xcalibur Ruby Gemini diffractometer. scite.airevistadechimie.roresearchgate.net The resulting data allowed for the determination of the dihedral angle between the two benzene (B151609) rings and the identification of intermolecular hydrogen bonds that link the molecules into chains. scite.airevistadechimie.roresearchgate.net The structure was solved and refined using software programs like SHELXS97 and SHELXL97. scite.ai While a specific crystal structure for this compound is not detailed in the provided search results, the methodology would follow these established principles.

Table 1: Representative Crystal Data Parameters from a Related Benzamide Derivative

| Parameter | Value |

| Chemical Formula | C₁₃H₁₀ClNO |

| Molecular Weight | 231.67 |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 5.3934 (3) |

| b (Å) | 7.7679 (5) |

| c (Å) | 13.7831 (8) |

| α (°) | 105.887 (5) |

| β (°) | 100.849 (4) |

| γ (°) | 90.023 (4) |

| Volume (ų) | 544.64 (5) |

| Z | 2 |

| Data for 4-chloro-N-phenylbenzamide. revistadechimie.roresearchgate.net |

Biological Assay Techniques

A variety of biological assays are employed to evaluate the bioactivity of this compound and its derivatives. These techniques range from initial in vitro screenings to more complex in vivo studies.

In vitro screening assays are fundamental in the early stages of drug discovery to identify and characterize the biological activity of a compound. These assays are performed in a controlled laboratory environment, outside of a living organism.

Cell-based assays are used to determine a compound's effect on whole cells. For example, the cytotoxicity of salicylamide (B354443) derivatives has been assessed using human monocytic leukemia THP-1 cells. nih.gov This helps in understanding the compound's potential toxicity to human cells.

Enzyme inhibition assays measure the ability of a compound to inhibit the activity of a specific enzyme. For instance, related benzamide derivatives have been tested for their inhibitory activity against enzymes like α-glucosidase, which is relevant in the context of antidiabetic research. nih.gov The inhibition of viral enzymes is also a key area of investigation for salicylamide derivatives in the context of antiviral research. nih.gov

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological target. While specific HTS campaigns for this compound are not detailed in the provided results, the general methodology is applicable. HTS utilizes robotics, data processing, and control software to quickly conduct millions of pharmacological, chemical, and genetic tests. This enables the rapid identification of active compounds from large and diverse chemical libraries, which can then be selected for further study and optimization.

Microbiological methods are crucial for assessing the antimicrobial potential of compounds like this compound.

The disc diffusion method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to a particular antimicrobial agent. A filter paper disc impregnated with the test compound is placed on an agar (B569324) plate that has been inoculated with a specific bacterium. The compound diffuses from the disc into the agar, and if it is effective, it will inhibit the growth of the bacteria, resulting in a clear zone of inhibition around the disc. The size of this zone is related to the antimicrobial potency of the compound. This method has been used to test the antimicrobial activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives. scite.airesearchgate.net

Minimum Inhibitory Concentration (MIC) determination is a quantitative method used to find the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values and has been used to evaluate the antibacterial activity of salicylamide derivatives against vancomycin-resistant enterococci. nih.gov

Minimum Bactericidal Concentration (MBC) is determined by subculturing from the clear wells of the MIC test onto agar plates to find the lowest concentration that kills 99.9% of the initial bacterial inoculum. mdpi.com

Time-kill assays provide information on the rate at which a compound kills a bacterium. This involves exposing the bacteria to the compound at different concentrations (e.g., 1x, 2x, and 4x the MIC) and measuring the number of viable bacteria at various time points. mdpi.com

Table 2: Example of Microbiological Assay Data for a Salicylamide Derivative

| Bacterial Strain | MIC (µM) |

| Vancomycin-Resistant Enterococcus faecalis (VRE) | 0.199 - 25 |

| Data for a series of salicylamide derivatives. nih.gov |

Following promising in vitro results, in vivo studies in animal models are conducted to evaluate a compound's efficacy, pharmacokinetics, and safety in a living organism. For salicylamide derivatives, various animal models have been utilized.

For instance, in the context of viral infections, the efficacy of salicylamide derivatives has been tested in mouse models of SARS-CoV-2 and Zika virus, as well as in a Syrian hamster model for adenovirus infection. nih.govnih.gov These studies typically involve administering the compound to the animals and then challenging them with the pathogen. The outcomes measured can include viral load in various tissues, reduction in disease symptoms (like weight loss), and survival rates. nih.govnih.gov Similarly, for assessing other pharmacological properties like antiarrhythmic and hypotensive effects, rat models have been employed. mdpi.com

Computational Chemistry Methods

Computational chemistry methods are powerful tools used to predict and understand the properties and behavior of molecules at the atomic and molecular levels. These in silico techniques complement experimental research by providing insights that can guide the design of new compounds.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It can be used to calculate optimized molecular geometries, vibrational frequencies (which can be compared with experimental IR and Raman spectra), and NMR chemical shifts. researchgate.net

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is widely used in drug design to predict how a potential drug molecule (the ligand) binds to a protein target. Studies on related benzamide derivatives have used molecular docking to understand their interaction with enzymes like cyclo-oxygenase and α-glucosidase. nih.govsigmaaldrich.com These studies help in elucidating the binding mode and identifying key interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for the compound's activity. nih.gov

Molecular Modeling and Simulation

Molecular modeling and simulation are powerful computational tools used to investigate the three-dimensional structure, electronic properties, and dynamic behavior of molecules. These techniques provide insights that are often difficult or impossible to obtain through experimental methods alone.

Density Functional Theory (DFT) Calculations:

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For benzamide derivatives, DFT calculations are employed to determine optimized molecular geometry, vibrational frequencies, and electronic properties. For instance, in the study of related compounds like 4-chloro-N,N-diphenylbenzamide, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to confirm geometrical parameters obtained from X-ray crystallography. niscpr.res.in Such calculations can also predict the ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data to validate the computational model. niscpr.res.in

In a study on a titanium(IV) complex of N,2-dihydroxybenzamide, DFT calculations were instrumental in analyzing the vibrational spectra of the ligand and its metal complex. mdpi.com The theoretical IR absorbance spectra generated through these calculations helped in assigning the experimentally observed vibrational bands, such as the ν(C=O) and ν(N-O) stretching frequencies, and confirming the coordination of the ligand to the metal center. mdpi.com These computational studies provide a deeper understanding of the electronic and structural changes that occur upon metal binding.

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as a benzamide derivative, might interact with a biological target, typically a protein or enzyme.

For example, in the investigation of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as potential antidiabetic agents, molecular docking simulations were performed to study their binding interactions with target enzymes like α-glucosidase and α-amylase. nih.gov These studies revealed key interactions, such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions, between the ligands and the amino acid residues in the active site of the enzymes. nih.govresearchgate.net The insights gained from docking studies can help in explaining the structure-activity relationships of a series of compounds and in designing more potent inhibitors.

Molecular Dynamics (MD) Simulations:

Molecular dynamics simulations are used to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of a system, such as a ligand-protein complex, and can be used to assess the stability of the interactions predicted by molecular docking.

In the study of nitrobenzamide derivatives, MD simulations were performed on the most active compound to validate its inhibitory potential against α-glucosidase and α-amylase. nih.govresearchgate.net The analysis of the root-mean-square deviation (RMSD) of the ligand-protein complex during the simulation can indicate the stability of the compound within the binding site of the target protein. nih.govresearchgate.net

Drug Design and Discovery Tools

The process of drug design and discovery for compounds like "this compound" is facilitated by a range of specialized software tools. These tools are used for everything from drawing chemical structures and predicting their properties to performing complex molecular simulations.

Software for Molecular Modeling and Simulation:

Several software packages are commonly used in the computational study of benzamide derivatives.

| Software | Application |

| Gaussian | A widely used quantum chemistry package for performing DFT and other ab initio calculations to predict molecular structures, energies, and vibrational frequencies. niscpr.res.in |

| AutoDock | A popular suite of automated docking tools designed to predict how small molecules, such as drug candidates, bind to a receptor of known 3D structure. nih.gov |

| PyMOL | A molecular visualization system used for rendering and animating 3D molecular structures, which is often used to visualize the results of docking studies. |

| Discovery Studio | A comprehensive suite of software for molecular modeling and simulation that includes tools for protein modeling, docking, and pharmacophore analysis. |

In Silico ADMET Prediction:

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery. It involves using computational models to estimate the pharmacokinetic and toxicological properties of a compound. For a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, in silico ADMET properties were predicted to assess their drug-likeness. nih.govresearchgate.net These predictions, which often evaluate compliance with rules like Lipinski's rule of five and Veber's rule, help in identifying candidates with favorable profiles for further development and can flag potential liabilities early in the discovery process. nih.govresearchgate.net

Conclusion and Outlook

Summary of Key Research Findings for 4-chloro-N,2-dihydroxybenzamide and its Analogues

Research into this compound and its structural relatives has primarily focused on their synthesis and biological activities. A significant body of work exists on a series of 4-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides , which have demonstrated a broad spectrum of biological activities. mdpi.com These compounds have been shown to possess notable in vitro antimycobacterial, antifungal, and antibacterial properties, with some derivatives exhibiting activity comparable or even superior to standard drugs like isoniazid (B1672263) and fluconazole. mdpi.com The structure-activity relationship (SAR) studies of these analogues have highlighted the importance of the lipophilicity and the nature of the substituents on the aryl ring in determining their biological efficacy. mdpi.com

Furthermore, investigations into other related benzamide (B126) derivatives have revealed a diverse range of pharmacological effects. For instance, certain benzamide derivatives have been identified as potent antioxidant agents. acs.org The introduction of hydroxyl and amino groups on the benzamide scaffold has been shown to enhance their radical scavenging capabilities. acs.org In the realm of oncology, various N-substituted benzamide derivatives have been synthesized and evaluated for their anti-proliferative activity against several cancer cell lines. researchgate.net Some of these compounds have shown inhibitory activity comparable to existing anticancer agents. researchgate.net

Analogues such as 5-chloro-N-(4-sulfamoylbenzyl) salicylamide (B354443) derivatives have been investigated as tubulin polymerization inhibitors, a mechanism central to the action of many successful anticancer drugs. rsc.orgnih.gov These compounds were found to induce cell cycle arrest at the G2/M phase, underscoring their potential as antimitotic agents. rsc.orgnih.gov Additionally, certain benzohydrazide (B10538) derivatives of 2,4-dihydroxybenzoic acid have exhibited potent tyrosinase inhibitory activity, suggesting their potential application in treating hyperpigmentation disorders and in the cosmetics industry. researchgate.net

The research on these analogues provides a strong foundation for understanding the potential therapeutic applications of the broader class of 4-chloro-hydroxybenzamides. The recurring themes of antimicrobial, antioxidant, and anticancer activities suggest that the core scaffold is a privileged structure for interacting with various biological targets.

Translational Research Prospects and Clinical Relevance

The diverse biological activities of this compound analogues present several promising avenues for translational research and potential clinical applications. The potent antimicrobial and antifungal activities observed in some analogues suggest their potential development as new therapeutic agents to combat infectious diseases, particularly in the context of rising antimicrobial resistance. mdpi.com

The anticancer properties of various benzamide derivatives, including those acting as tubulin polymerization inhibitors and histone deacetylase (HDAC) inhibitors, are of significant clinical interest. researchgate.netrsc.orgnih.gov The ability of some analogues to radiosensitize cancer cells further enhances their potential in combination cancer therapies, possibly leading to more effective treatment regimens with reduced side effects. nih.gov The development of these compounds into clinical candidates would require extensive preclinical studies to evaluate their efficacy and safety in animal models.

Furthermore, the antioxidant and anti-inflammatory properties of certain benzamide derivatives point towards their potential use in managing chronic inflammatory diseases and conditions associated with oxidative stress. acs.orgresearchgate.net The tyrosinase inhibitory activity of related compounds also opens up possibilities in dermatology and cosmetology. researchgate.net

For This compound specifically, the translational prospects will heavily depend on future research demonstrating its own biological activity profile. Based on the findings for its analogues, it is plausible that this compound could also exhibit valuable pharmacological properties. The key to its clinical translation will be to identify its primary mechanism of action and to conduct rigorous preclinical and clinical evaluations.

Emerging Research Areas and Future Directions

While significant progress has been made in understanding the biological potential of 4-chloro-hydroxybenzamide analogues, several emerging research areas and future directions can be identified:

Focused Investigation of this compound: The most critical future direction is to conduct comprehensive studies on the specific compound This compound . This should include its synthesis, characterization, and a broad-based screening for biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory effects.

Mechanism of Action Studies: For the active analogues already identified, detailed mechanistic studies are needed to elucidate their precise molecular targets and pathways of action. For example, identifying the specific enzymes or receptors that these compounds interact with will be crucial for their further development.

In Vivo Efficacy and Safety Profiling: Moving beyond in vitro studies, it is essential to evaluate the in vivo efficacy of the most promising compounds in relevant animal models of disease. Concurrently, comprehensive safety and toxicology studies will be necessary to assess their therapeutic index.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is vital for optimizing their formulation and dosing regimens. PK/PD modeling will be instrumental in predicting their behavior in humans.

Development of More Potent and Selective Analogues: The existing SAR data can be used to design and synthesize new analogues with improved potency, selectivity, and pharmacokinetic properties. Computational modeling and medicinal chemistry approaches can be employed to refine the molecular structure for optimal therapeutic effect.

Exploration of Novel Therapeutic Areas: While research has focused on areas like infectious diseases and cancer, the diverse biological activities of benzamides suggest that they may have potential in other therapeutic areas as well, such as neurodegenerative diseases or metabolic disorders. nih.gov Future screening efforts could uncover new and unexpected applications.

Q & A

Basic Synthesis and Optimization

Q: What are the standard synthetic routes for 4-chloro-N,2-dihydroxybenzamide, and how can reaction conditions be optimized for yield and purity? A: The compound is typically synthesized via condensation reactions. For example, 4-chlorobenzohydrazide can react with aldehydes (e.g., 2,6-dichlorobenzaldehyde) in ethanol under magnetic stirring, followed by HCl catalysis to precipitate the product . Critical parameters include solvent choice (ethanol for solubility and recrystallization), reaction time (1–2 hours), and acid catalysis to drive the reaction. Thin-layer chromatography (TLC) is recommended for purity assessment .

Basic Characterization Techniques

Q: Which spectroscopic and analytical methods are essential for characterizing this compound? A: Key techniques include:

- FT-IR : Identifies functional groups (e.g., C=O stretching at ~1650 cm⁻¹, N-H vibrations) .

- UV-Vis Spectroscopy : Evaluates solvatochromic effects in solvents like DMSO or methanol .

- NMR (¹H/¹³C) : Confirms proton environments and carbon backbone, with aromatic protons typically appearing at δ 7.0–8.5 ppm .

- X-ray Crystallography : Resolves molecular conformation and intermolecular interactions (e.g., hydrogen bonding) .

Advanced Computational Modeling

Q: How can density functional theory (DFT) predict the electronic and vibrational properties of this compound? A: DFT calculations (e.g., B3LYP/6-311++G(d,p) basis set) optimize molecular geometry and simulate IR spectra by calculating vibrational modes and potential energy distributions (PED). These models correlate experimental FT-IR peaks with theoretical predictions (e.g., C-Cl stretching at 750 cm⁻¹) . Solvent effects are incorporated via polarizable continuum models (PCM) to predict UV-Vis shifts .

Advanced Structural Analysis

Q: How do crystallographic studies resolve contradictions in molecular conformation and packing? A: Single-crystal X-ray diffraction reveals dihedral angles between aromatic rings and hydrogen-bonding networks. For example, in dichlorobenzamide derivatives, ortho-substituents influence packing motifs (e.g., herringbone vs. layered structures). Discrepancies in antibacterial activity across studies may arise from crystallographic polymorphism, which can be addressed by comparing unit cell parameters and space groups (e.g., orthorhombic P2₁2₁2₁) .

Basic Biological Evaluation

Q: What methodologies are used to assess the antimicrobial activity of this compound derivatives? A: Standard protocols include:

- Agar Diffusion : Measures inhibition zones against Escherichia coli or Staphylococcus aureus .

- MIC Assays : Determines minimum inhibitory concentrations using broth dilution (e.g., 12.5–50 μg/mL) .

- Structure-Activity Relationship (SAR) : Modifying substituents (e.g., chloro vs. methoxy groups) to correlate electronic effects with activity .

Advanced Structure-Activity Relationships

Q: How can substituent effects on bioactivity be systematically studied? A: Design derivatives with varied substituents (e.g., electron-withdrawing Cl, electron-donating OCH₃) and evaluate their:

- Electrophilicity : Calculated via DFT-derived molecular electrostatic potential (MEP) maps .

- Lipophilicity : Measured via logP values (HPLC or shake-flask method) to correlate with membrane permeability .

- Enzyme Binding : Molecular docking against targets like bacterial PPTases (e.g., acps-pptase) to predict binding affinity .

Methodological Contradiction Resolution

Q: How can researchers address discrepancies in reported antibacterial activities of structurally similar analogs? A: Potential strategies include:

- Standardized Assays : Use consistent bacterial strains (e.g., ATCC standards) and growth conditions .